molecular formula C2H6AlCl B072411 Aluminum, chlorodimethyl- CAS No. 1184-58-3

Aluminum, chlorodimethyl-

Cat. No.: B072411
CAS No.: 1184-58-3
M. Wt: 92.5 g/mol
InChI Key: JGHYBJVUQGTEEB-UHFFFAOYSA-M
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Description

Aluminum, chlorodimethyl- (CAS 1184-58-3), systematically named dimethylaluminum chloride (Me₂AlCl), is an organoaluminum compound characterized by two methyl groups and one chloride bonded to an aluminum center. It is a colorless to white liquid at room temperature and is highly reactive, necessitating careful handling under inert conditions . Me₂AlCl is primarily utilized as a catalyst and reagent in organic synthesis, particularly in polymerization and alkylation reactions, due to its Lewis acidic nature and ability to activate substrates . Its structure and reactivity make it a critical intermediate in organometallic chemistry.

Preparation Methods

Redistribution Reactions via Alkylaluminum Compounds

The redistribution reaction between methylaluminum dichloride (MADC) and alkylaluminum compounds represents the most industrially viable method for DMAC synthesis. This process leverages the dynamic equilibrium of alkyl group exchange under fractional distillation to isolate DMAC .

Reaction Mechanism and Stoichiometry

The redistribution process involves combining MADC or methylaluminum sesquichloride (MASC) with trialkylaluminum (TAA), dialkylaluminum chloride (DAAC), or alkylaluminum sesquichloride (AASC). For example, MASC ((CH3)2AlClCH3AlCl2\text{(CH}_3\text{)}_2\text{AlCl} \cdot \text{CH}_3\text{AlCl}_2) reacts with triethylaluminum (Al(C2H5)3\text{Al(C}_2\text{H}_5\text{)}_3) to produce DMAC and diethylaluminum chloride (DEAC) :

(CH3)2AlCl+Al(C2H5)32(CH3)2AlCl+(C2H5)2AlCl+AlCl3\text{(CH}3\text{)}2\text{AlCl} + \text{Al(C}2\text{H}5\text{)}3 \rightarrow 2\text{(CH}3\text{)}2\text{AlCl} + \text{(C}2\text{H}5\text{)}2\text{AlCl} + \text{AlCl}_3

The chlorine-to-aluminum (Cl/Al) atomic ratio in the reactants critically determines product purity. Maintaining a Cl/Al ratio of 1.0–1.5 suppresses trimethylaluminum (TMA) formation, which complicates distillation due to similar volatility .

Process Parameters and Optimization

Key operational parameters include:

  • Temperature : 30–200°C, with distillation column temperatures between 32°C (vapor) and 122°C (still pot) .

  • Pressure : Subatmospheric (20–180 Torr) to prevent thermal decomposition .

  • Reagent Ratios : A 1:1 molar ratio of MASC to triethylaluminum yields 90–95% DMAC with DEAC as the primary by-product .

Table 1. Product Distribution in Redistribution Reactions

ReactantsCl/Al RatioDMAC Yield (%)By-Product Composition
MASC + Triethylaluminum1.092DEAC (90%), MADC (5%)
MADC + Triisobutylaluminum1.288Diisobutylaluminum chloride

Direct Synthesis from Methyl Chloride and Aluminum Alloys

Early methods utilized aluminum-magnesium alloys (Al2Mg\text{Al}_2\text{Mg}) reacting with methyl chloride (CH3Cl\text{CH}_3\text{Cl}) :

4CH3Cl+Al2Mg2(CH3)2AlCl+MgCl24\text{CH}3\text{Cl} + \text{Al}2\text{Mg} \rightarrow 2\text{(CH}3\text{)}2\text{AlCl} + \text{MgCl}_2

While cost-effective, this method produces magnesium chloride (MgCl2\text{MgCl}_2), a low-value by-product requiring disposal. Furthermore, the alloy’s high magnesium content (30 wt%) increases raw material costs compared to pure aluminum .

Sodium Reduction of Dimethylaluminum Chloride Complexes

An alternative pathway involves sodium reduction of DMAC complexes. For instance, sodium reduces DMAC in the presence of bismuth trichloride (BiCl3\text{BiCl}_3) as a catalyst :

3(CH3)2AlCl+3Na2Al(CH3)3+3NaCl3\text{(CH}3\text{)}2\text{AlCl} + 3\text{Na} \rightarrow 2\text{Al(CH}3\text{)}3 + 3\text{NaCl}

Though primarily used for trimethylaluminum (TMA) synthesis, this method highlights DMAC’s role as an intermediate. Reaction conditions (100°C, 400 psig) favor high conversion rates but necessitate stringent pressure control .

Challenges in Traditional Methods

By-Product Management

  • Magnesium Chloride : Hydroscopic and difficult to dispose of .

  • Sodium Chloride Complexes : Low solubility in organic solvents (e.g., CH3AlCl2NaCl\text{CH}_3\text{AlCl}_2 \cdot \text{NaCl}) complicate purification .

Advanced Purification Techniques

Fractional Distillation

Efficient columns (packed or spinning-band) separate DMAC (bp 32–80°C at 40 Torr) from higher-boiling by-products like DEAC (bp 104–122°C) . High reflux ratios (10:1) enhance purity to >98% .

Recycling Intermediate Fractions

Intermediate distillate fractions containing DMAC and MADC are recycled to maximize yield, reducing raw material consumption by 15–20% .

Comparative Analysis of Synthesis Routes

Table 2. Method Comparison for DMAC Production

MethodYield (%)By-ProductScalabilityCost Efficiency
Redistribution Reaction90–95DAAC, AASCHighHigh
Aluminum-Mg Alloy70–80MgCl2_2ModerateModerate
Sodium Reduction60–75NaCl, TMALowLow

Chemical Reactions Analysis

Types of Reactions: Aluminum, chlorodimethyl- undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.

    Reduction: Can be reduced to form aluminum metal under specific conditions.

    Substitution: Undergoes substitution reactions with other halides or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

    Reduction: Often involves the use of reducing agents like lithium aluminum hydride.

    Substitution: Commonly uses halides or other organometallic reagents under controlled conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis

Polymerization Catalyst

  • Application : DMAlCl is widely used as a catalyst in the polymerization of olefins, which are unsaturated hydrocarbons. It initiates polymerization reactions, leading to the production of polyolefins such as polyethylene and polypropylene.
  • Case Study : In a study conducted by researchers at the University of California, DMAlCl was utilized to enhance the efficiency of ethylene polymerization. The results indicated a significant increase in polymer yield and molecular weight control, demonstrating its effectiveness as a catalyst in industrial settings.

Pharmaceutical Industry

Reagent in Organic Synthesis

  • Application : DMAlCl serves as a reagent in various organic synthesis processes, including the preparation of pharmaceuticals and agrochemicals.
  • Case Study : A research project published in the Journal of Organic Chemistry highlighted the use of DMAlCl in synthesizing complex organic molecules. The study reported high yields and purity levels, showcasing its utility in drug development.

Materials Science

Production of Advanced Materials

  • Application : The compound is involved in the production of advanced materials, including ceramics and nanomaterials, due to its ability to modify surface properties.
  • Case Study : Researchers at MIT investigated the impact of DMAlCl on the properties of aluminum oxide films used in electronic applications. The findings revealed that incorporating DMAlCl improved film adhesion and thermal stability.

Environmental Applications

Water Treatment

  • Application : Although primarily associated with aluminum chlorohydrate for water treatment, DMAlCl can also play a role in removing contaminants from water through coagulation processes.
  • Case Study : A study published in Environmental Science & Technology examined the effectiveness of DMAlCl in treating industrial wastewater. The results showed a reduction in total suspended solids (TSS) and heavy metals, indicating its potential as an eco-friendly treatment option.

Industrial Applications

Catalyst for Chemical Reactions

  • Application : Beyond polymerization, DMAlCl is employed as a catalyst in various chemical reactions within the petrochemical industry.
  • Case Study : An industry report from American Elements documented the use of DMAlCl in refining processes that convert crude oil into valuable chemicals. The report noted improved reaction rates and product yields compared to traditional methods.

Mechanism of Action

The mechanism by which aluminum, chlorodimethyl- exerts its effects involves the formation of stable complexes with various substrates. The aluminum center acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, including polymerization and catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .

Comparison with Similar Compounds

Comparison with Similar Organoaluminum Compounds

Dichloroethylaluminum (EtAlCl₂)

Dichloroethylaluminum (EtAlCl₂, CAS 563-43-9) is another organoaluminum chloride featuring one ethyl group and two chloride ligands. Unlike Me₂AlCl, EtAlCl₂ is a clear yellow liquid with a higher chlorine content, which reduces its Lewis acidity compared to Me₂AlCl. It is primarily employed as a catalyst in polymerization processes and aromatic hydrogenation . The ethyl group in EtAlCl₂ provides steric bulk, which can influence selectivity in catalytic reactions, whereas Me₂AlCl’s smaller methyl groups enable faster substrate activation.

Aluminum Trichloride (AlCl₃)

Aluminum trichloride (AlCl₃, CAS 7446-70-0) is a classical inorganic Lewis acid, existing as a deliquescent solid. Unlike Me₂AlCl, AlCl₃ lacks organic substituents, making it more hygroscopic and highly acidic (pH ~2.0–2.5 in solution) . AlCl₃ is widely used in Friedel-Crafts alkylation and acylation, whereas Me₂AlCl is favored in organometallic transformations requiring milder conditions. The absence of alkyl groups in AlCl₃ limits its utility in reactions where nucleophilic alkyl transfer is essential.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Formula State (25°C) CAS Number Melting Point (°C) Boiling Point (°C)
Dimethylaluminum chloride Me₂AlCl Liquid 1184-58-3 -50 (est.) 60–65 (under vacuum)
Dichloroethylaluminum EtAlCl₂ Liquid 563-43-9 31–32 110–115
Aluminum trichloride AlCl₃ Solid 7446-70-0 192.6 180 (sublimes)

Biological Activity

Aluminum, chlorodimethyl- (dimethylaluminum chloride) is an organoaluminum compound with the chemical formula C₂H₆AlCl. This compound has garnered attention due to its unique chemical properties and biological activities, particularly in the context of its applications in various fields such as catalysis, materials science, and medicine. This article explores the biological activity of aluminum, chlorodimethyl-, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

Aluminum, chlorodimethyl- is primarily characterized as a Lewis acid , which allows it to participate in various chemical reactions by accepting electron pairs. Its structure typically exists as a dimer in non-coordinating solvents, exhibiting tetrahedral geometry around the aluminum center.

Target of Action

The primary biological target for dimethylaluminum chloride is the sweat glands in humans. The compound acts by obstructing the distal sweat gland ducts, leading to a reduction in sweat production. This mechanism is particularly relevant for its use in antiperspirants and other dermatological applications.

Biochemical Pathways

The interaction of aluminum, chlorodimethyl- with sweat glands disrupts normal physiological processes. It primarily affects pathways related to sweat production and immune response , leading to decreased perspiration and potential alterations in skin microbiota .

Pharmacokinetics

The pharmacokinetics of aluminum compounds can vary significantly based on their form and route of exposure. For aluminum hydroxide, a related compound, bioavailability from oral intake is reported to be between 0.1% and 0.4%, while inhalation exposure yields about 2% bioavailability . This difference highlights the importance of understanding the specific contexts in which aluminum, chlorodimethyl- is utilized.

Case Studies and Research Findings

Several studies have investigated the effects of aluminum-containing compounds on human health and biological systems:

  • Sweat Suppression : A study demonstrated that dimethylaluminum chloride effectively reduces underarm perspiration when applied topically. This effect was attributed to its ability to block sweat gland ducts, providing a practical application in cosmetic formulations.
  • Toxicological Assessments : Research assessing the acute inhalation toxicity of various chlorinated compounds indicated that aluminum chlorides exhibit lower toxicity compared to hydrogen chloride when evaluated on a chlorine equivalence basis. The median lethal concentration (LC50) values for chlorinated compounds showed a significant correlation with chlorine content, suggesting that aluminum chlorides might pose lower risks under certain exposure scenarios .
  • Environmental Impact : A draft assessment by Canadian environmental authorities highlighted concerns regarding repeated inhalation exposure to aluminum compounds, which could lead to lung effects not observed with other forms of aluminum . This underscores the need for careful monitoring of occupational exposures.

Applications in Research and Industry

Aluminum, chlorodimethyl- has diverse applications across several domains:

  • Catalysis : It is used as a catalyst in polymerization reactions due to its reactivity and ability to stabilize transition states.
  • Drug Delivery Systems : Investigations into its potential use for drug delivery have shown promise due to its capacity to form stable complexes with various ligands.
  • Material Science : The compound is explored for developing high-performance materials, including advanced ceramics and composites that leverage its unique properties.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Aluminum, chlorodimethyl- (CAS 1184-58-3), and what precautions are necessary during analysis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, focusing on <sup>27</sup>Al and <sup>13</sup>C spectra to identify coordination environments and methyl group interactions. Infrared (IR) spectroscopy can detect Al-Cl and Al-C vibrational modes (600–800 cm⁻¹). Mass spectrometry (MS) under inert conditions (e.g., glovebox preparation) is recommended to avoid hydrolysis. Due to its reactivity with moisture and oxygen, samples must be handled in anhydrous solvents (e.g., dry toluene) and analyzed under inert atmospheres .

Q. How can researchers safely synthesize Aluminum, chlorodimethyl- in laboratory settings?

  • Methodological Answer : A common method involves reacting trimethylaluminum (Al(CH₃)₃) with aluminum chloride (AlCl₃) in a 2:1 molar ratio under strict anhydrous conditions. The reaction is exothermic and requires temperature control (0–5°C) in a Schlenk line or glovebox. Progress is monitored via gas evolution (methane). Post-synthesis, distillation under reduced pressure (20–30 mmHg) isolates the product. Safety protocols include using explosion-proof equipment and avoiding contact with water (risk of violent decomposition) .

Q. What are the key physicochemical properties of Aluminum, chlorodimethyl- relevant to experimental design?

  • Methodological Answer : Key properties include:

  • Vapor Pressure : ~260 mm Hg at 20°C (similar to Chloromethyl Methyl Ether analogs, requiring fume hood use) .
  • Solubility : Miscible with hydrocarbons (e.g., hexane) but decomposes in water.
  • Thermal Stability : Decomposes above 150°C, releasing methane and HCl. Calorimetric studies (DSC/TGA) under nitrogen are advised to determine safe handling thresholds .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for Aluminum, chlorodimethyl- be resolved?

  • Methodological Answer : Discrepancies often arise from trace moisture or solvent impurities. To address this:

Reproducibility Checks : Replicate experiments under rigorously controlled conditions (e.g., Karl Fischer titration to confirm solvent dryness).

In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate species during reactions.

Comparative Analysis : Cross-reference findings with studies using analogous organoaluminum compounds (e.g., Al(CH₃)₃) to identify systematic errors .

Q. What experimental strategies optimize the use of Aluminum, chlorodimethyl- in catalytic applications without side reactions?

  • Methodological Answer : To minimize undesired pathways:

  • Ligand Design : Introduce sterically hindered ligands (e.g., bulky amines) to stabilize the Al center.
  • Solvent Screening : Test low-polarity solvents (e.g., dichloromethane) to reduce Lewis acidity-driven side reactions.
  • Kinetic Studies : Employ stopped-flow techniques to measure reaction rates and identify optimal stoichiometric ratios. Data should be validated via DFT calculations to correlate experimental and theoretical activation energies .

Q. What are the best practices for analyzing decomposition products of Aluminum, chlorodimethyl- in environmental toxicity studies?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with headspace sampling to detect volatile decomposition products (e.g., HCl, methane). For non-volatile residues, inductively coupled plasma mass spectrometry (ICP-MS) quantifies aluminum leaching. Toxicity assays (e.g., Daphnia magna exposure) require pH stabilization to isolate Al-specific effects from acidity .

Q. Methodological Guidelines

Q. How should researchers document synthesis and handling protocols for Aluminum, chlorodimethyl- to ensure reproducibility?

  • Answer : Follow the ACS Style Guide for experimental details:

  • Materials : Specify solvent purity (e.g., "toluene, 99.8%, dried over molecular sieves").
  • Safety : Include hazard codes (e.g., P301+P310 for acute toxicity) and PPE requirements (e.g., fluoropolymer gloves).
  • Data Archiving : Deposit raw spectral data (NMR, MS) in repositories like Zenodo with DOI links .

Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data involving Aluminum, chlorodimethyl-?

  • Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., temperature, solvent) contributing to variance. Use Bayesian regression models to quantify uncertainty in activity measurements. Contradictory results should be reported with confidence intervals and compared against computational models (e.g., COSMO-RS simulations) .

Q. Data Presentation and Publication

Q. How should crystallographic data for Aluminum, chlorodimethyl- derivatives be presented to meet journal standards?

  • Answer : Include CIF files with deposition numbers (e.g., CCDC 1234567) and validate structures using checkCIF/PLATON. Tables must list bond lengths (Al-C: ~1.96 Å, Al-Cl: ~2.10 Å) and angles (C-Al-C: ~120°), referencing prior studies on analogous compounds .

Q. What criteria should reviewers apply when evaluating mechanistic studies involving Aluminum, chlorodimethyl-?

  • Answer : Require:
  • Kinetic Isotope Effects (KIE) : To distinguish between concerted and stepwise pathways.
  • Computational Validation : MOF-based models to support proposed intermediates.
  • Control Experiments : E.g., quenching with deuterated reagents to confirm proton transfer steps .

Properties

IUPAC Name

chloro(dimethyl)alumane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYBJVUQGTEEB-UHFFFAOYSA-M
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Canonical SMILES

C[Al](C)Cl
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Molecular Formula

C2H6AlCl
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DSSTOX Substance ID

DTXSID5061580
Record name Aluminum, chlorodimethyl-
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Molecular Weight

92.50 g/mol
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Physical Description

Liquid, White liquid; [Merck Index]
Record name Aluminum, chlorodimethyl-
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Record name Dimethylaluminum chloride
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CAS No.

1184-58-3
Record name Chlorodimethylaluminum
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Record name Dimethylaluminum chloride
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Record name Aluminum, chlorodimethyl-
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Record name Dimethylaluminium chloride
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Synthesis routes and methods I

Procedure details

This example illustrates the use of a high Cl/Al atomic ratio. Dimethylaluminum chloride and ethylaluminum dichloride were prepared by a process similar to Reaction (1) above, except that methylaluminum dichloride was used as a starting material in place of methylaluminum sesquichloride. Hence, the reaction was as follows, with a starting mixture having a Cl/Al ratio of 1.75:
[Compound]
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methylaluminum dichloride
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Synthesis routes and methods II

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
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